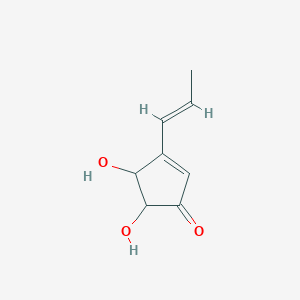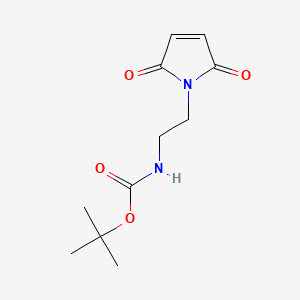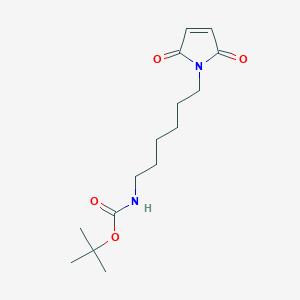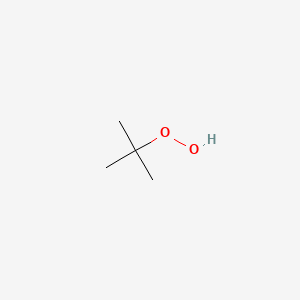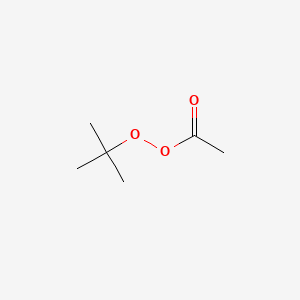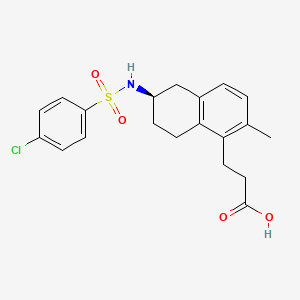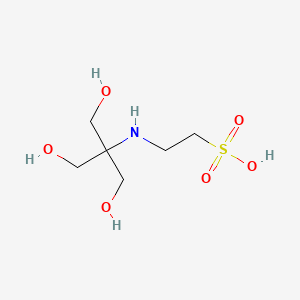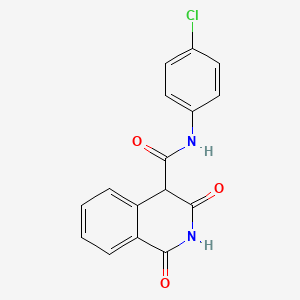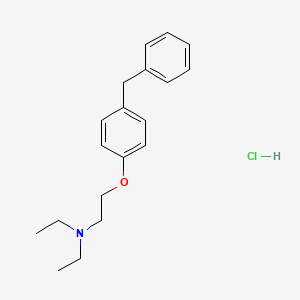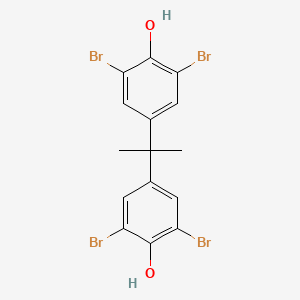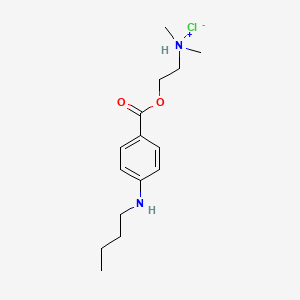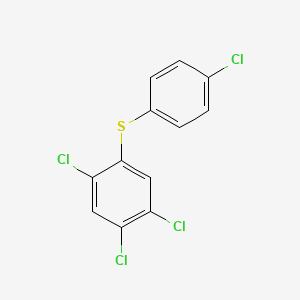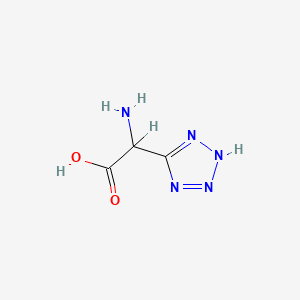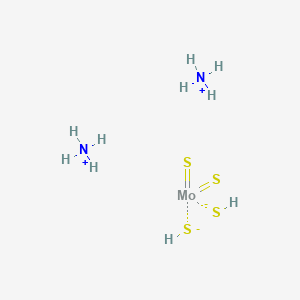
Ammonium tetrathiomolybdate
説明
Ammonium tetrathiomolybdate is an important reagent in synthetic chemistry and a building block in bioinorganic chemistry. It is used in the treatment of copper toxicosis in animals and in Wilson’s disease. It acts as a chelator in vivo to reduce copper levels and interferes with angiogenesis, reducing tumor growth .
Synthesis Analysis
Ammonium tetrathiomolybdate has been found to relieve oxidative stress in cisplatin-induced acute kidney injury via the NRF2 signaling pathway . It has antioxidative effects and mitigates cisplatin-induced acute kidney injury both in vivo and in vitro .Molecular Structure Analysis
Ammonium tetrathiomolybdate has the molecular formula H10MoN2S4 . It forms a stable tripartite complex with serum albumin and copper, rendering the complexed copper unavailable for cellular uptake .Chemical Reactions Analysis
Ammonium tetrathiomolybdate is known to undergo oxidation at the sulfur centers concomitant with reduction of the metal from Mo (VI) to Mo (IV) . It also forms a complex with Ni (II) sources, resulting in [Ni (MoS 4) 2] 2− .Physical And Chemical Properties Analysis
Ammonium tetrathiomolybdate is a bright red ammonium salt . It has a molecular weight of 262.3 g/mol .科学的研究の応用
1. Treatment of Neurological Symptoms in Wilson Disease
Ammonium tetrathiomolybdate has been studied for its efficacy in treating neurologic symptoms of Wilson disease. It is observed to preserve neurological function at the onset of therapy and aid in long-term recovery. During treatment, the drug effectively controls copper status, with minimal toxic effects. Most patients showed good to excellent neurological recovery during follow-up periods of up to 6 years (Brewer et al., 1996).
2. Mitigating Oxidative Stress in Ischemia/Reperfusion Injury
Ammonium tetrathiomolybdate, also known as MGC-0109, shows potential in reducing oxidative stress in ischemia/reperfusion injury. It acts as a long-acting sulphide donor and has demonstrated effectiveness in organ-specific applications, enhancing survival in severe hemorrhage/reperfusion models (Dyson et al., 2015).
3. Hydrogen Sulfide Release and Cytoprotective Effects
Ammonium tetrathiomolybdate is identified as a slow hydrogen sulfide (H2S) releasing agent. This characteristic is beneficial for its cytoprotective effects against oxidative damage in cells. Its capability to generate H2S in aqueous solutions has been confirmed, showing similar effects to H2S in cellular models (Xu et al., 2016).
4. Prevention and Treatment of Chronic Copper Poisoning
In veterinary medicine, ammonium tetrathiomolybdate is effective in preventing and treating chronic copper poisoning in sheep. Intravenous injections of the compound prevent haemolytic crises and reduce liver copper levels, demonstrating its potential in managing copper toxicities (Gooneratne et al., 1981).
5. Enhancing Electrochemical Oxygen Reduction
Ammonium tetrathiomolybdate serves as a novel electrode material, enhancing the kinetics of electrochemical oxygen reduction. Its use in iron-porphyrin catalysts demonstrates improved charge transfer rates, highlighting its utility in electrochemical applications (Chatterjee et al., 2016).
6. Use in Treatment of Copper Poisoning in Sheep
Ammonium tetrathiomolybdate has been employed effectively for treating copper poisoning in sheep. Its intravenous administration efficiently manages acute phases of copper toxicity, demonstrating its practical application in veterinary care (Humphries et al., 1986).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
diazanium;bis(sulfanylidene)molybdenum;sulfanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2H3N.2H2S.2S/h;2*1H3;2*1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKLPDLKUGTPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10MoN2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium tetrathiomolybdate | |
CAS RN |
15060-55-6 | |
| Record name | Molybdate(2-), tetrathioxo-, ammonium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdate(2-), tetrathioxo-, diammonium, (T-4)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOMOLIBDATE DIAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V6I63LW1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



